molecular formula C12H18ClNO4S2 B2426706 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide CAS No. 1396870-45-3

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide

Cat. No.: B2426706
CAS No.: 1396870-45-3
M. Wt: 339.85
InChI Key: GDYUEEQAIXSLAV-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is a versatile chemical compound known for its unique properties. It is used in various scientific research applications, including drug development and nanotechnology.

Scientific Research Applications

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it suitable for use in nanotechnology and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide typically involves multiple steps. The process begins with the chlorination of a suitable benzene derivative, followed by sulfonation to introduce the sulfonamide group. The hydroxy and methylthio groups are then introduced through a series of substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch processing and continuous flow reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the desired substituent, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-thiophenecarboxamide: Similar in structure but with a thiophene ring instead of a benzene ring.

    5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: Contains a bromine atom and a benzamide group.

Uniqueness

5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO4S2/c1-12(15,8-19-3)7-14-20(16,17)11-6-9(13)4-5-10(11)18-2/h4-6,14-15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUEEQAIXSLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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